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Compound Focus: 6-methyl-5,6-dihydro-2H-pyran-2-one

CAS No.: 10048-32-5

Cat. No.: S585792

Structural Features & Biological Activities

The term pyran-2-one encompasses both 2H-pyran-2-one (also known as 2-pyrone or a-pyrone) and its
structural isomer, 4H-pyran-4-one (y-pyrone). The 2-pyrone core is an unsaturated six-membered ring

containing one oxygen atom and a ketone group [1].

The table below summarizes the key structural features and wide-ranging bioactivities of these compounds.

Derivative Class / Reported Pharmacological
Core Structure | Key Features o
Compound Activities
2H-Pyran-2-one (a- Unsaturated 6-membered ring with Anti-inflammatory, anti-cancer, anti-
pyrone) [1] [2] an oxygen and a ketone; core microbial, anti-coagulant [2].

structure for many natural products.

4H-Pyran (Pyran- The 4H-pyran ring system is a Anticancer, cytotoxic, anti-HIV, anti-
annulated) [3] common motif in many flavors and inflammatory, antimalarial,
natural substances. antimicrobial [3].
Bufanolides & Natural products containing a 2- Various biological activities (e.g.,
Kavalactones [1] pyrone element. kavalactones have neurological
effects).
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Derivative Class / Reported Pharmacological
Core Structure | Key Features o
Compound Activities
6-Amyl-a-pyrone (6PP) A derivative of 2-pyrone found in Used as a flavor enhancer (coconut
[1] animal foods and heated beef. aroma); acts as a signaling molecule
in bacteria.
Spirocyclic ketals Complex structures synthesized Potential intermediates for
derived from 2H-pyran-  from 2-pyrones, featuring a pharmaceuticals with anti-tumor,
2-ones [4] spirocyclic center. antimicrobial, and CNS activity.

Synthesis and Experimental Protocols

Modern Synthetic Approaches Recent advancements focus on efficiency and sustainability.
Multicomponent reactions (MCRs) are highly valued for constructing complex pyran architectures in a
single step, offering advantages like atom economy, reduced waste, and high yields [3]. Continuous-flow

chemistry has also been applied for a more sustainable and fast synthesis of bio-sourced 2-pyrones [5].

Detailed Experimental Procedure The following is a general method for synthesizing functionalized

spirocyclic ketals from 2H-pyran-2-ones, as described in the literature [4].

¢ Reaction: Add powdered KOH (1.2 mmol) to a mixture of 2H-pyran-2-one (1.0 mmol) and 1,4-
cyclohexanedione monoethylene ketal (1.2 equiv) in dry DMSO (3.0 mL).

e Activation: Place the reaction mixture in an ultrasonic bath at room temperature for 26-37 minutes.

¢ Monitoring: Monitor reaction progress by Thin Layer Chromatography (TLC).

e Work-up: Quench the reaction with ice-cold water, neutralize with dilute HCI, and extract with ethyl
acetate (EtOAcC).

e Purification: Purify the crude product by column chromatography using a mixture of EtOAc and
hexane (1:4) as the eluent.

This protocol demonstrates a catalyst-free, efficient route to complex structures under mild conditions [4].

Analytical and Computational Characterization

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://en.wikipedia.org/wiki/2-Pyrone
https://www.mdpi.com/2073-8994/13/9/1619
https://www.sciencedirect.com/science/article/abs/pii/S0022286024034689
https://pubs.rsc.org/en/content/articlelanding/2023/re/d2re00312k
https://www.mdpi.com/2073-8994/13/9/1619
https://www.mdpi.com/2073-8994/13/9/1619
https://www.smolecule.com/products/s585792?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

A full characterization of synthesized pyran derivatives typically involves spectroscopic and computational

methods.

Spectroscopic Techniques The structure of a newly synthesized pyran molecule is confirmed using several

techniques [3]:

¢ FT-IR: For identifying functional groups.

¢ NMR Spectroscopy (*H NMR & 13C NMR): For determining molecular structure and environment of
atoms.

¢ HR-MS (High-Resolution Mass Spectrometry): For precise determination of molecular mass and
formula.

¢ Single Crystal X-ray Diffraction (XRD): The most definitive method for determining 3D molecular
and solid-state structure.

Computational Analysis via DFT Density Functional Theory (DFT) calculations are a crucial tool for

investigating the electronic structure and properties of pyran derivatives [3] [4]. Key analyses include:

¢ Geometry Optimization: Calculating the most stable molecular structure.

e Molecular Electrostatic Potential (MEP): Mapping charge distributions to identify reactive sites.

¢ HOMO-LUMO Analysis: Determining the energy gap between frontier molecular orbitals, which
correlates with chemical stability and reactivity.

¢ Global Reactivity Descriptors: Calculating parameters like chemical potential and hardness based
on HOMO-LUMO energies.

e Bond Dissociation Energy (BDE): Predicting stability towards autoxidation and potential formation
of genotoxic impurities [4].

Research Workflow and Structural Analysis

To help visualize the key relationships and experimental workflows, the following diagrams were generated

using the DOT language.

Diagram 1: From Core Structure to Bioactivity
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Diagram 2: Characterization Workflow

Spectroscopic Analysis .
(FT-IR, NMR, HR-MS) Provides data for

_—»
Synthesized Compound Validates model
e X-ray Diffraction

(Solid-State Structure)

Computational Analysis Structure-Activity
(DFT Calculations) Relationship

Click to download full resolution via product page

Application in Drug Development

The structural versatility of the pyran-2-one core makes it a valuable scaffold in drug discovery.

¢ Spirocyclic ketals derived from 2H-pyran-2-ones can be hydrolyzed to produce highly substituted
2-tetralones, which are key intermediates for pharmaceuticals like the dopamine agonist Rotigotine
(for Parkinson's disease) and Treprostinil (for pulmonary hypertension) [4].

e Computational pre-screening using DFT and Molecular Dynamics (MD) simulations can predict
crucial properties early in development. For instance, MD simulations can identify compatible
excipients like polyvinylpyrrolidone by calculating solubility parameters, streamlining the formulation

process [4].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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